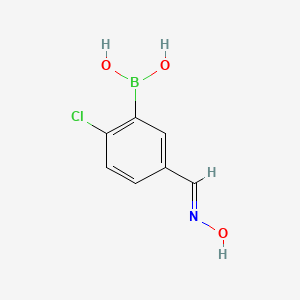

2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group, a chloro substituent, and a hydroxyiminomethyl group attached to a phenyl ring. These functional groups contribute to its reactivity and versatility in chemical synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid typically involves the following steps:

Formation of the Hydroxyiminomethyl Group: This can be achieved by reacting 2-chloro-5-formylphenylboronic acid with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature.

Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.

Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction: The hydroxyiminomethyl group can undergo oxidation to form nitroso or nitro derivatives, and reduction to form amines.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted phenylboronic acids can be obtained.

Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.

Oxidation and Reduction Products: Nitroso, nitro, or amine derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Wirkmechanismus

The mechanism of action of 2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid in chemical reactions involves the following:

Suzuki-Miyaura Coupling: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product.

Oxidation and Reduction: The hydroxyiminomethyl group can be oxidized or reduced through electron transfer processes, leading to the formation of various functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic Acid: Lacks the chloro and hydroxyiminomethyl groups, making it less reactive in certain transformations.

2-Chloro-5-formylphenylboronic Acid: Precursor to 2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid, with a formyl group instead of hydroxyiminomethyl.

2-Chloro-5-(aminomethyl)phenylboronic Acid: Contains an aminomethyl group instead of hydroxyiminomethyl, leading to different reactivity.

Uniqueness

This compound is unique due to the presence of both chloro and hydroxyiminomethyl groups, which enhance its reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry.

Biologische Aktivität

2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H10BClN2O

- SMILES Notation : ClC1=CC(=C(C=C1)C(=NO)C)B

This compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it valuable in various biochemical applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. Boronic acids are known to inhibit proteasome activity by binding to the active site, which is crucial in cancer therapy. The mechanism involves the formation of a reversible bond with the catalytic site of proteasome subunits, leading to the accumulation of pro-apoptotic factors and inhibition of cell proliferation.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including:

- Breast Cancer : In vitro studies indicate that this compound can induce apoptosis in MCF-7 breast cancer cells.

- Prostate Cancer : It has been effective against PC3 prostate cancer cells by disrupting cell cycle progression.

Enzyme Inhibition

The compound acts as an inhibitor for several enzymes, particularly serine proteases and cysteine proteases. Studies have shown that it can effectively inhibit the activity of cathepsin B, an enzyme implicated in tumor progression and metastasis.

Data Table: Summary of Biological Activities

Case Studies

-

Case Study on Breast Cancer :

- A study evaluated the effects of this compound on MCF-7 cells. Results showed a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent in breast cancer treatment.

-

Combination Therapy in Prostate Cancer :

- Another study investigated the use of this compound in combination with conventional chemotherapeutics. The findings indicated enhanced efficacy in reducing tumor size compared to monotherapy, highlighting its potential role in combination regimens for prostate cancer.

Eigenschaften

CAS-Nummer |

1272412-67-5 |

|---|---|

Molekularformel |

C7H7BClNO3 |

Molekulargewicht |

199.40 g/mol |

IUPAC-Name |

[2-chloro-5-(hydroxyiminomethyl)phenyl]boronic acid |

InChI |

InChI=1S/C7H7BClNO3/c9-7-2-1-5(4-10-13)3-6(7)8(11)12/h1-4,11-13H |

InChI-Schlüssel |

NRFCKPJWQMVWJW-UHFFFAOYSA-N |

SMILES |

B(C1=C(C=CC(=C1)C=NO)Cl)(O)O |

Isomerische SMILES |

B(C1=C(C=CC(=C1)/C=N\O)Cl)(O)O |

Kanonische SMILES |

B(C1=C(C=CC(=C1)C=NO)Cl)(O)O |

Synonyme |

2-Chloro-5-(hydroxyiMinoMethyl)phenylboronic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.